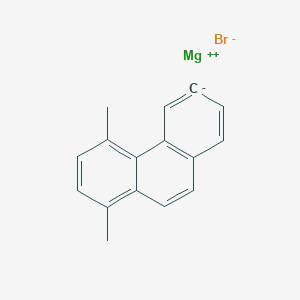
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is an organometallic compound that features a magnesium atom bonded to a bromo(5,8-dimethyl-3-phenanthrenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- typically involves the reaction of 5,8-dimethyl-3-phenanthrenyl bromide with magnesium metal. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the oxidation of magnesium. The reaction proceeds via the formation of a Grignard reagent, which is a common method for preparing organomagnesium compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of phenanthrene.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can produce a variety of phenanthrene derivatives with different functional groups.
Applications De Recherche Scientifique
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound can be used in the study of biological systems where phenanthrene derivatives are of interest.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- involves the formation of a Grignard reagent, which is highly reactive and can participate in various nucleophilic addition and substitution reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenanthrene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo-3-phenanthrenyl-
- Magnesium, bromo-4-methoxy-3,5-dimethylphenyl-
Uniqueness
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is unique due to the presence of the 5,8-dimethyl groups on the phenanthrene ring, which can influence its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propriétés
Numéro CAS |
500321-18-6 |
|---|---|
Formule moléculaire |
C16H13BrMg |
Poids moléculaire |
309.48 g/mol |
Nom IUPAC |
magnesium;5,8-dimethyl-3H-phenanthren-3-ide;bromide |
InChI |
InChI=1S/C16H13.BrH.Mg/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16;;/h3,5-10H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MKJKIUDWVJQZBI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C=C1)C)C=[C-]C=C3.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















